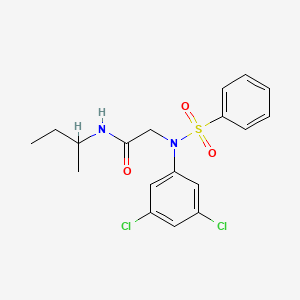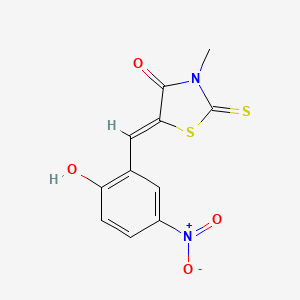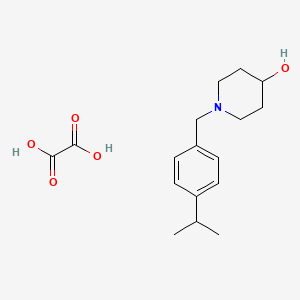
4-(4-methoxyphenyl)-N-(2-phenylethyl)-2-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methoxyphenyl)-N-(2-phenylethyl)-2-butanamine, also known as Methoxyphenamine or Methoxyphenethylamine, is a psychoactive drug that belongs to the phenethylamine class. It is a derivative of amphetamine and has been used as a research chemical in various scientific studies. The purpose of
Mécanisme D'action
4-(4-methoxyphenyl)-N-(2-phenylethyl)-2-butanaminemine acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels results in a stimulant effect, which can improve mood, increase alertness, and enhance cognitive function.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-N-(2-phenylethyl)-2-butanaminemine has been shown to have a range of biochemical and physiological effects. It can increase heart rate, blood pressure, and body temperature. It can also cause pupil dilation, dry mouth, and decreased appetite. In addition, 4-(4-methoxyphenyl)-N-(2-phenylethyl)-2-butanaminemine has been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to a feeling of euphoria and increased motivation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-methoxyphenyl)-N-(2-phenylethyl)-2-butanaminemine in lab experiments is its high potency, which allows for smaller doses to be used. This can reduce the cost of experiments and minimize the risk of adverse effects. However, one limitation is the lack of research on the long-term effects of 4-(4-methoxyphenyl)-N-(2-phenylethyl)-2-butanaminemine on human health. This makes it difficult to determine the safety of the drug for use in lab experiments.
Orientations Futures
There are several future directions for research on 4-(4-methoxyphenyl)-N-(2-phenylethyl)-2-butanaminemine. One area of interest is its potential as a treatment for depression, anxiety, and addiction. Another area of interest is its effects on cognitive function, particularly in individuals with cognitive impairments. Additionally, more research is needed to determine the long-term effects of 4-(4-methoxyphenyl)-N-(2-phenylethyl)-2-butanaminemine on human health and its safety for use in lab experiments.
Conclusion:
In conclusion, 4-(4-methoxyphenyl)-N-(2-phenylethyl)-2-butanaminemine is a psychoactive drug that has been used as a research chemical in various scientific studies. It acts as a dopamine and norepinephrine reuptake inhibitor, which leads to a stimulant effect. 4-(4-methoxyphenyl)-N-(2-phenylethyl)-2-butanaminemine has a range of biochemical and physiological effects, and its high potency makes it useful for lab experiments. However, more research is needed to determine its long-term effects on human health and its potential as a treatment for various conditions.
Méthodes De Synthèse
The synthesis of 4-(4-methoxyphenyl)-N-(2-phenylethyl)-2-butanaminemine involves the reaction between 4-methoxyphenylacetone and 2-phenylethylamine in the presence of a reducing agent, such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in water and alcohol.
Applications De Recherche Scientifique
4-(4-methoxyphenyl)-N-(2-phenylethyl)-2-butanaminemine has been used in various scientific studies as a research chemical. It has been investigated for its potential as a treatment for depression, anxiety, and addiction. It has also been studied for its effects on the central nervous system and its potential as a cognitive enhancer.
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-N-(2-phenylethyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-16(20-15-14-17-6-4-3-5-7-17)8-9-18-10-12-19(21-2)13-11-18/h3-7,10-13,16,20H,8-9,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKXGEKGFMPIAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-N-(2-phenylethyl)-2-butanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-5-[(2,4-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4935787.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide](/img/structure/B4935793.png)
![2-chloro-N-{3-[(4-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B4935799.png)






![2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4935861.png)
![4-{4-[(E)-(3,4-dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B4935867.png)

![N-(3-{[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B4935871.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[1-methyl-2-(2-pyridinyl)ethyl]benzamide](/img/structure/B4935876.png)